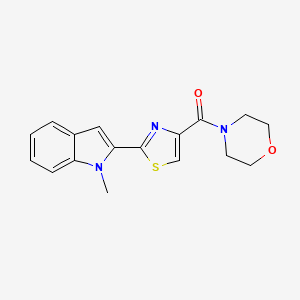

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone

描述

The compound (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone (hereafter referred to as the target compound) features a thiazole core substituted with a 1-methylindole moiety at position 2 and a morpholino methanone group at position 2. Its synthesis involves multi-step reactions, including alkylation, cyclization, and condensation, as exemplified in the preparation of related indole-morpholino hybrids . The morpholino group enhances solubility and bioavailability, while the thiazole-indole framework is associated with diverse biological activities, including kinase inhibition and receptor modulation .

属性

IUPAC Name |

[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-19-14-5-3-2-4-12(14)10-15(19)16-18-13(11-23-16)17(21)20-6-8-22-9-7-20/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHYQLAXKZOXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and quality of the final product .

化学反应分析

Types of Reactions

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the indole or thiazole rings .

科学研究应用

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone: has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

作用机制

The mechanism of action of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structural Analogs

Modifications to the Indole Substituent

Brominated Derivatives

The brominated analog (3-bromo-1-methyl-1H-indol-2-yl)(morpholino)methanone (synthesized via N-bromosuccinimide treatment) introduces a bromine atom at position 3 of the indole ring.

Phosphanyl Derivatives

Replacement of bromine with a dicyclohexylphosphanyl group yields (3-(dicyclohexylphosphanyl)-1-methyl-1H-indol-2-yl)(morpholino)methanone. This modification introduces steric bulk and electron-rich character, which could enhance metal coordination (e.g., in catalysis) but may reduce cell permeability due to increased hydrophobicity .

Thiazole vs. Imidazole Core Substitution

Imidazole-Based Analogs

Compounds like (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (compound II) replace the thiazole ring with an imidazole. The trimethoxyphenyl group enhances tubulin-binding activity, as demonstrated in paclitaxel-resistant cancer models. However, imidazole-based derivatives often exhibit lower oral bioavailability compared to thiazole analogs due to higher polarity and faster metabolic clearance .

Thiazolone Derivatives

(Z)-2-morpholino-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one replaces the indole with a pyrazolylmethylene group and introduces a thiazolone ring. However, thiazolones are prone to hydrolysis under physiological conditions, limiting their in vivo stability .

Morpholino Methanone Linker Variations

Ethyl-Linked Morpholino-Indole Derivatives

Compounds like 1-(2-morpholin-4-yl-2-oxoethyl)-1H-indole-3-carbaldehyde feature an ethyl spacer between the indole and morpholino groups. The added flexibility may improve binding to deep hydrophobic pockets in enzymes or receptors but could reduce conformational rigidity, leading to lower target specificity .

Dihydroisoquinoline Hybrids

DC591053, a dihydroisoquinoline-morpholino methanone hybrid with an indole substituent, demonstrates potent RXFP4 receptor agonism. The extended planar structure of the dihydroisoquinoline core enhances π-π stacking interactions, a feature absent in the target compound’s thiazole-indole system. This difference highlights the role of core rigidity in receptor selectivity .

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Flexibility : The target compound’s thiazole-indole core allows regioselective modifications (e.g., bromination, phosphanyl substitution), enabling tailored pharmacological profiles .

- Bioavailability : Thiazole-based analogs generally exhibit superior oral bioavailability compared to imidazole derivatives, as seen in paclitaxel-refractory cancer models .

- Receptor Specificity: Structural rigidity (e.g., dihydroisoquinoline in DC591053) enhances receptor binding selectivity, whereas flexible linkers (e.g., ethyl-morpholino) may broaden target interactions .

生物活性

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. The structure incorporates a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer and anticonvulsant activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results.

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been shown to interact with Bcl-2 proteins, leading to apoptosis in cancer cells .

- Research Findings : In a study involving thiazole derivatives, it was found that certain analogs exhibited IC50 values lower than 10 µM against human glioblastoma U251 cells and melanoma WM793 cells. The presence of electron-donating groups on the phenyl ring significantly enhanced cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | U251 | <10 | Bcl-2 inhibition |

| Compound B | WM793 | <10 | Apoptosis induction |

| Target Compound | Various | <30 | Cell cycle arrest |

Anticonvulsant Activity

The anticonvulsant properties of thiazole-based compounds have also been explored.

- Efficacy : Studies indicate that thiazole derivatives can effectively reduce seizure activity in animal models. The compound's morpholino group may enhance CNS penetration, contributing to its anticonvulsant effects .

- Case Study : In a preclinical trial, a thiazole derivative similar to the target compound was administered to rodents exhibiting seizure activity induced by pentylenetetrazol (PTZ). The results showed a significant reduction in seizure frequency and duration compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.

- Key Features :

- The presence of the thiazole ring enhances cytotoxicity.

- Substituents on the indole and morpholine moieties modulate activity; for example, methyl substitutions often increase potency.

- Comparative Analysis : A series of analogs were synthesized and tested for their biological activities. The variations in substituents provided insights into which modifications could lead to improved efficacy against specific cancer types or seizure disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。